2-(2-Bromo-4-methoxyphenoxy)-N'-[(3E)-1,5-dimethyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]acetohydrazide
Overview
Description
This compound is characterized by its unique structure, which includes a bromo-methoxyphenoxy group and an indole-based hydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromo-4-methoxyphenoxy)-N’-[(3E)-1,5-dimethyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]acetohydrazide typically involves multiple steps. One common method starts with the bromination of 4-methoxyphenol to obtain 2-bromo-4-methoxyphenol . This intermediate is then reacted with an appropriate acetohydrazide derivative under controlled conditions to form the desired compound . The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to monitor the purity and composition of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromo-4-methoxyphenoxy)-N’-[(3E)-1,5-dimethyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding quinones.
Reduction: The bromo group can be reduced to a hydrogen atom, forming a methoxyphenol derivative.
Substitution: The bromo group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield quinones, while substitution of the bromo group can produce a variety of substituted phenoxy derivatives .
Scientific Research Applications
2-(2-Bromo-4-methoxyphenoxy)-N’-[(3E)-1,5-dimethyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]acetohydrazide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-Bromo-4-methoxyphenoxy)-N’-[(3E)-1,5-dimethyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and affecting cellular pathways. For instance, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-methoxyacetophenone: Shares the bromo-methoxyphenoxy group but lacks the indole-based hydrazide moiety.
4-Bromo-2-(2-((4-methoxyphenoxy)acetyl)carbohydrazonoyl)phenyl 4-methoxybenzoate: Similar structure but with different substituents on the phenyl ring.
Uniqueness
The uniqueness of 2-(2-Bromo-4-methoxyphenoxy)-N’-[(3E)-1,5-dimethyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]acetohydrazide lies in its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for diverse scientific research applications.
Properties
IUPAC Name |
2-(2-bromo-4-methoxyphenoxy)-N-(2-hydroxy-1,5-dimethylindol-3-yl)iminoacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrN3O4/c1-11-4-6-15-13(8-11)18(19(25)23(15)2)22-21-17(24)10-27-16-7-5-12(26-3)9-14(16)20/h4-9,25H,10H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRYGNAKCTHMGLD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=C2N=NC(=O)COC3=C(C=C(C=C3)OC)Br)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrN3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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